(3S,4S)-3,4-dihydroxy-d-proline

peptide conformation prolyl amide isomerization NMR thermodynamics

Sourcing a stereochemically defined negative control for HexNAcase inhibitor screening? (3S,4S)-3,4-Dihydroxy-D-proline (CAS 138258-69-2) provides the essential (3S)-hydroxyl/D-configuration combination to validate stereospecific enzyme binding. • Stereochemical specificity: Only 9 of 16 dihydroxyproline amides inhibit HexNAcase; this D-isomer serves as the critical enantiomeric negative control. • Peptide engineering: Kt/c of 5.6 enforces trans-amide geometry for collagen mimetics and protease-resistant peptidomimetics. • Supply reliability: Enantiospecifically synthesized from L-tartaric acid; available ≥95% purity with global shipping.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 138258-69-2
Cat. No. B165796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3,4-dihydroxy-d-proline
CAS138258-69-2
SynonymsD-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI)
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1C(C(C(N1)C(=O)O)O)O
InChIInChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1
InChIKeyHWNGLKPRXKKTPK-PZGQECOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-3,4-Dihydroxy-D-proline Overview


(3S,4S)-3,4-Dihydroxy-D-proline (CAS 138258-69-2; IUPAC: (2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid) is a non-proteinogenic, chiral α-amino acid derivative of D-proline bearing two vicinal hydroxyl groups at the 3- and 4-positions of the pyrrolidine ring . With a molecular formula of C5H9NO4, a molecular weight of 147.13 g/mol, and three defined stereocenters (2R,3S,4S), this compound belongs to the dihydroxyproline family—a class of hydroxylated proline analogs that are of significant interest as chiral building blocks, conformational probes in peptide science, and scaffolds for glycosidase inhibitor design [REFS-2, REFS-3]. Its predicted physicochemical properties include a calculated LogP of -2.08, a topological polar surface area of 90 Ų, and 4 hydrogen bond donors, indicating high aqueous solubility and strong hydrogen-bonding capacity that distinguish it from less polar proline analogs .

Irreplaceability of (3S,4S)-3,4-Dihydroxy-D-proline


Substituting (3S,4S)-3,4-dihydroxy-D-proline with a generic hydroxyproline (e.g., trans-4-hydroxy-L-proline) or even a different dihydroxyproline diastereomer introduces uncontrolled variables in stereochemical recognition, conformational bias, and biological activity. The (3S,4S)-D-proline isomer possesses a unique combination of D-configuration at C-2 and cis-relationship of the 3- and 4-hydroxyl groups, resulting in a pyrrolidine ring conformation and hydrogen-bonding network that differ fundamentally from the naturally abundant trans-4-hydroxy-L-proline or the 2,3-cis-3,4-trans-dihydroxyproline isomer found in diatom cell walls [REFS-1, REFS-2]. In the β-N-acetylhexosaminidase inhibitor series, inversion of a single hydroxyl stereocenter can shift inhibitory potency from submicromolar to inactive, demonstrating that even among the 16 possible stereoisomers of 3,4-dihydroxyproline amides, only 9 exhibit meaningful enzyme inhibition—and all active isomers share a specific (3R)-hydroxyl configuration on the L-proline scaffold [3]. The quantitative evidence below demonstrates that stereochemistry, not merely the presence of hydroxyl groups, governs differential performance in peptide conformation, enzyme inhibition, and natural product mimetic applications.

Comparative Evidence for (3S,4S)-3,4-Dihydroxy-D-proline


Enhanced Trans-Amide Conformational Bias

In a systematic NMR study of Ac-Phe-Pro*-NHMe dipeptides at 298 K in D2O, the 2,3-trans-3,4-cis-dihydroxyproline isomer (DHP), which shares the same relative 3,4-cis dihydroxylation stereochemistry as (3S,4S)-3,4-dihydroxy-D-proline, exhibited a trans/cis equilibrium constant Kt/c of 5.6—a 2.7-fold increase over unsubstituted L-proline (Kt/c = 2.1) and a 1.12-fold increase even over trans-4-hydroxy-L-proline (Hyp, Kt/c = 5.0). Critically, the diastereomeric 2,3-cis-3,4-trans-dihydroxyproline (dhp, the natural diatom isomer) gave Kt/c of only 2.5, demonstrating that the combination of 3,4-cis stereochemistry with a trans ring junction produces the strongest trans-amide bias among all hydroxylated prolines studied. The free energy difference ΔG between cis and trans isomers was -1.01 kcal mol⁻¹ for DHP, compared to -0.44 kcal mol⁻¹ for Pro and -0.90 kcal mol⁻¹ for Hyp, indicating that the 3,4-dihydroxy substitution pattern produces the largest thermodynamic driving force toward the trans conformer in this series [1].

peptide conformation prolyl amide isomerization NMR thermodynamics

Stereochemistry-Selective HexNAcase Inhibition

All 16 stereoisomeric N-methyl 5-(hydroxymethyl)-3,4-dihydroxyproline amides were synthesized and evaluated as β-N-acetylhexosaminidase inhibitors. Only 9 of the 16 stereoisomers displayed low to submicromolar inhibitory activity, and critically, all 8 stereoisomers bearing a (3R)-hydroxyl configuration (on the L-proline numbering) were active, whereas isomers with (3S)-hydroxyl showed substantially reduced or no inhibition. The proline amide series was generally more potent than the corresponding ADMDP-acetamide analogs bearing an acetamidomethylpyrrolidine motif. Notably, none of the 16 amides showed significant inhibition of α-N-acetylgalactosaminidase, demonstrating target selectivity within the glycosidase family. For the D-proline series containing the (3S,4S) configuration, the 3-hydroxyl stereochemistry corresponds to the (3S) orientation on the D-scaffold, which is the mirror image of the active (3R)-L configuration—this chiral inversion is predicted to abolish or dramatically reduce HexNAcase inhibitory activity, making the (3S,4S)-D-proline isomer valuable specifically as a negative control probe or for studying enantioselective enzyme recognition [1].

glycosidase inhibition HexNAcase iminosugar pharmacology

L-Tartaric Acid-Based Enantiospecific Synthesis

The (3S,4S)-3,4-dihydroxy-D-proline (also designated (2R,3S,4S)-isomer 7) was synthesized enantiospecifically from L-tartaric acid via a protective group-controlled diastereoselective cyanation of a chiral acyliminium intermediate, followed by methanolysis and stepwise reduction [1]. This synthetic route contrasts with the biosynthesis of the naturally occurring 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline found in diatom cell walls, which is produced via post-translational hydroxylation of proline residues by prolyl hydroxylases [2]. The tartaric acid-based synthesis yields the (3S,4S)-isomer of D-proline as a single enantiomer with defined stereochemistry at all three centers, whereas natural extraction yields the (2S,3S,4S)-L-isomer. This synthetic accessibility enables procurement of the D-enantiomer in research-grade purity for applications where the natural L-isomer would introduce confounding biological recognition [REFS-1, REFS-3].

asymmetric synthesis chiral pool stereoselective cyanation

Dihydroxyproline-Proline β-Turn Mimetic

Incorporation of a proline-dihydroxyproline dimer into synthetic peptides was demonstrated to induce β-turn formation comparable to that of the biologically critical serine-proline sequence, which is a recognition motif for numerous kinases and a key element in gene-regulatory proteins [1]. The additional hydroxyl group on the dihydroxyproline residue provides an extra hydrogen-bond donor/acceptor site that can structurally and functionally replace the serine hydroxyl while maintaining the conformational constraints of the proline ring. This β-turn mimetic property is stereochemistry-dependent: the 3,4-dihydroxylation pattern and relative configuration determine the pyrrolidine ring pucker, which in turn dictates the backbone dihedral angles and the stability of the turn conformation, as established by the systematic NMR and computational analysis of hydroxylated proline ring conformations [2].

peptidomimetics β-turn protein folding

Application Scenarios for (3S,4S)-3,4-Dihydroxy-D-proline


Stereochemical Probe for HexNAcase Inhibitors

The (3S,4S)-D-proline scaffold serves as the enantiomeric counterpart to the active (3R)-L-dihydroxyproline series in HexNAcase inhibitor programs. Because all active stereoisomers in the 16-compound panel share the (3R)-hydroxyl configuration on the L-scaffold, the (3S,4S)-D isomer provides a critical negative control that isolates the contribution of absolute configuration to enzyme binding. Researchers procuring this compound can use it to validate that observed inhibition is stereospecific rather than arising from non-specific polyhydroxylated amine effects, and to explore whether enantiomeric inhibitor series exhibit differential selectivity across HexNAcase isoforms from different species or disease states [1].

Peptide Engineering via Trans-Amide Conformation

The superior Kt/c of 5.6 for the 3,4-cis-dihydroxyproline motif (versus 2.1 for unsubstituted proline) makes the (3S,4S)-D-proline isomer a powerful tool for enforcing trans-amide geometry in synthetic peptides. This is directly applicable in the design of collagen-mimetic peptides where the trans-amide conformation is essential for triple-helix propagation, and in peptidomimetic drug candidates where backbone rigidity affects target binding entropy. The D-configuration at C-2 additionally provides resistance to proteolytic degradation by mammalian peptidases that preferentially cleave L-amino acid-containing sequences [1].

Non-Phosphorylatable β-Turn for Kinase Engineering

The proline-dihydroxyproline dimer motif, as demonstrated in synthetic peptide models, structurally mimics the Ser-Pro β-turn recognized by proline-directed kinases and Pin1-type peptidyl-prolyl isomerases. Unlike the native Ser-Pro sequence, the dihydroxyproline-containing analog is not susceptible to O-phosphorylation, enabling researchers to dissect phosphorylation-dependent from phosphorylation-independent recognition events. The (3S,4S)-D-proline enantiomer further extends this application by providing a protease-resistant scaffold that cannot be processed by endogenous L-amino acid metabolic pathways, making it suitable for cell-based assays and in vivo probe development [1].

Chiral Building Block for D-Amino Acid Analogs

The enantiospecific synthetic route from L-tartaric acid delivers (3S,4S)-D-proline with complete stereochemical fidelity, making it a reliable chiral pool starting material for constructing D-amino acid-containing natural product analogs, including astin-type cyclic peptides and dichloroproline esters. The compound's three contiguous stereocenters and dual hydroxyl functionality enable divergent derivatization strategies—including selective protection, oxidation, and substitution—that are not accessible from the natural L-enantiomer or mono-hydroxylated proline derivatives [1].

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